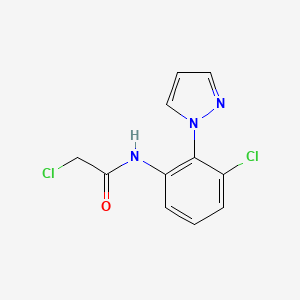![molecular formula C9H12N4S B7575114 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine, also known as MTA, is a chemical compound that has been found to have potential applications in scientific research. It is a thiazolylpiperazine derivative that has been shown to have various biochemical and physiological effects. In
作用机制
The mechanism of action of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine is not fully understood. However, it has been suggested that 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of protein kinase C. 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine has also been shown to stimulate the production of nitric oxide, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of nuclear factor kappa B (NF-κB). 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
One advantage of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine is that it has been shown to have low toxicity in animal models. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one limitation of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for the research on 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine. One direction is to further investigate its mechanism of action. This may help to identify new targets for the development of drugs for the treatment of various diseases. Another direction is to explore the potential of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine as a therapeutic agent for the treatment of cancer and inflammatory diseases. Finally, there is a need to investigate the safety and efficacy of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine in clinical trials. This will help to determine its potential as a new drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine is a chemical compound that has potential applications in scientific research. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.
合成方法
The synthesis of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine involves the reaction of 4-methyl-2-thiocyanatobenzylamine with 1-methylpyrazol-3-amine in the presence of a base. This reaction results in the formation of 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine as a white solid with a melting point of 142-144°C. The purity of the compound can be confirmed by various analytical techniques such as NMR and HPLC.
科学研究应用
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties. 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine has also been found to inhibit the activity of protein kinase C and to stimulate the production of nitric oxide. These properties make 1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine a potential candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-7-11-8(6-14-7)5-10-9-3-4-13(2)12-9/h3-4,6H,5H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBQFLSBYVOBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid](/img/structure/B7575036.png)

![N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine](/img/structure/B7575063.png)

![N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)
![2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B7575074.png)
![N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline](/img/structure/B7575080.png)

![3-[Cyclopropyl(pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B7575086.png)
![2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)
![2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid](/img/structure/B7575097.png)


![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)